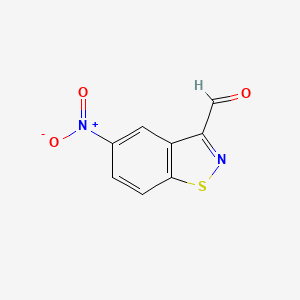![molecular formula C12H13BrO B13483765 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds. The compound’s structure includes a bromomethyl group, a phenyl group, and an oxabicyclohexane ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method is efficient and allows for the creation of various substitution patterns on the bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment. The use of mercury lamps for the cycloaddition reactions is one such method, although it presents technical challenges and requires specific glassware .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while oxidation reactions can yield various oxides.
Scientific Research Applications
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bio-active compound in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group and oxabicyclohexane ring contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere of para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bio-isostere of meta-substituted benzene.
Other Bicyclo[2.1.1]hexanes: Various derivatives with different substitution patterns
Uniqueness
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. Its combination of a bromomethyl group, phenyl group, and oxabicyclohexane ring makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C12H13BrO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
KNUQMGJQHSWZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OC2C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


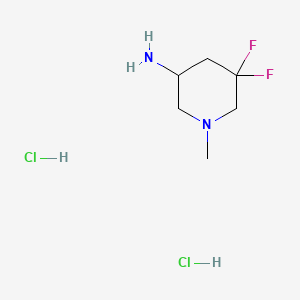
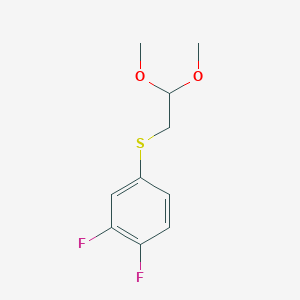

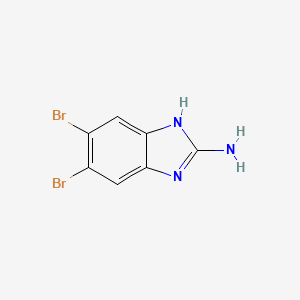

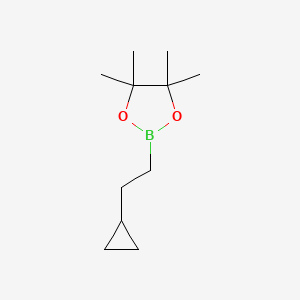
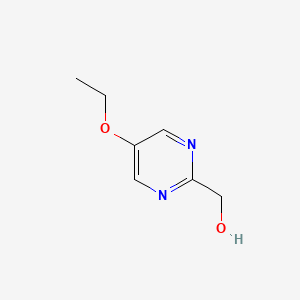
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
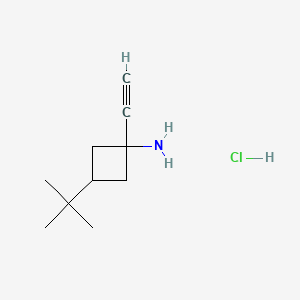
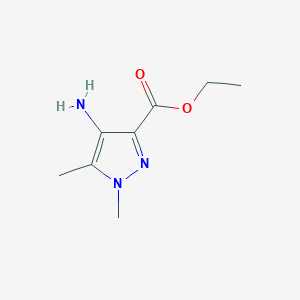
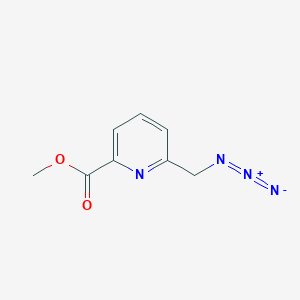
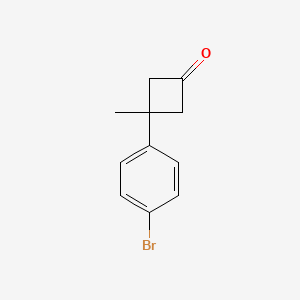
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
